1-(2-Methoxyphenyl)propan-2-amine

Übersicht

Beschreibung

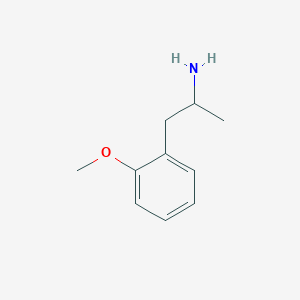

2-(2-Methoxy-phenyl)-1-methyl-ethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and an ethylamine chain

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Methoxy-phenyl)-1-methyl-ethylamin kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Methoxybenzaldehyd mit Nitroethan zur Bildung von 2-Methoxyphenyl-2-nitropropen, welches dann mit einem Reduktionsmittel wie Lithiumaluminiumhydrid zu 2-(2-Methoxyphenyl)-1-methyl-ethylamin reduziert wird . Eine weitere Methode beinhaltet die Verwendung von Grignard-Reagenzien, wobei 2-Methoxyphenylmagnesiumbromid mit Ethylamin reagiert, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 2-(2-Methoxy-phenyl)-1-methyl-ethylamin eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um die Reaktion zu erleichtern und Nebenprodukte zu minimieren. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Methoxy-phenyl)-1-methyl-ethylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die Methoxygruppe am Benzolring kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Nucleophile wie Halogenide, Amine und Thiole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ketone, Aldehyde, Alkohole und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 165.23 g/mol

- IUPAC Name : 1-(2-methoxyphenyl)propan-2-amine

- CAS Number : 15402-84-3

The compound features a methoxy group attached to a phenyl ring and an amine group linked to a propan-2-amine backbone. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with various receptors in the body.

Scientific Research Applications

This compound has been investigated for its potential therapeutic effects and applications across several domains:

Pharmacology

- Neurotransmitter Interaction : The compound interacts with neurotransmitter receptors, particularly dopamine and serotonin pathways. Research suggests it may act as an agonist or antagonist, influencing mood and cognition.

- Neurological Disorders : Studies have explored its potential in treating conditions such as depression and anxiety due to its effects on neurotransmission.

Medicinal Chemistry

- Synthesis of Drug-like Compounds : The compound serves as a building block for synthesizing more complex organic molecules. Its chiral nature allows for the development of enantiomerically pure derivatives that may exhibit enhanced therapeutic properties .

- Antimicrobial Activity : Derivatives of this compound have shown activity against various bacterial strains, indicating potential for developing new antimicrobial agents.

Chemical Synthesis

- Enzymatic Synthesis : The use of biocatalysts such as transaminases has been reported for the asymmetric synthesis of this compound, highlighting its utility in producing enantiopure substances efficiently .

- Building Block in Organic Chemistry : It is used in various organic reactions to create more complex structures, making it valuable in synthetic organic chemistry.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter systems. Results indicated that the compound could enhance dopaminergic activity, suggesting possible applications in treating disorders characterized by dopaminergic dysfunction, such as Parkinson's disease.

Study 2: Antimicrobial Properties

Research conducted on derivatives of this compound revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential in developing new antimicrobial therapies.

Summary Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Pharmacology | Neurological disorders treatment | Modulates neurotransmitter systems |

| Medicinal Chemistry | Synthesis of drug-like compounds | Building block for complex organic molecules |

| Chemical Synthesis | Enzymatic synthesis using transaminases | Efficient production of enantiopure compounds |

| Antimicrobial Activity | Development of new antimicrobial agents | Effective against various bacterial strains |

Wirkmechanismus

The mechanism of action of 2-(2-Methoxy-phenyl)-1-methyl-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and ethylamine chain play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways . Further research is needed to fully elucidate its mechanism of action and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methoxyphenylisocyanat: Wird als Schutzgruppe für Amine verwendet.

2-Methoxyphenylessigsäure: Bekannt für seine Anwendungen in der organischen Synthese.

2-(2-Methoxyphenyl)benzoxazol: Zeigt ähnliche photophysikalische Eigenschaften.

Einzigartigkeit

2-(2-Methoxy-phenyl)-1-methyl-ethylamin ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Seine Kombination aus einer Methoxygruppe und einer Ethylamin-Kette ermöglicht vielfältige Anwendungen und Wechselwirkungen, die bei anderen ähnlichen Verbindungen nicht beobachtet werden .

Biologische Aktivität

1-(2-Methoxyphenyl)propan-2-amine, also known as methoxyphenamine, is a compound with significant biological activity, particularly in the realm of pharmacology and medicinal chemistry. Its unique structure, characterized by a methoxy group on the aromatic ring, influences its interaction with various biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₅NO. The presence of the methoxy group at the para position enhances its lipophilicity and modulates its binding affinity to receptors in the central nervous system (CNS) and other biological systems.

Neurotransmitter Interaction

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction may influence physiological pathways such as mood regulation and cognitive functions .

Table 1: Interaction with Neurotransmitter Receptors

Antimicrobial Activity

In addition to its neuropharmacological effects, there is emerging evidence of antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Chlamydia trachomatis | <50 µg/mL |

Study on Antichlamydial Activity

A notable study investigated the antichlamydial activity of synthesized derivatives based on the structure of this compound. The results indicated that certain derivatives were effective at inhibiting C. trachomatis growth in vitro, demonstrating their potential as therapeutic agents against chlamydial infections. The compounds were assessed for their effects on chlamydial inclusion numbers and sizes in infected HEp-2 cells .

Toxicological Assessment

Toxicity studies conducted on various analogs revealed that while some derivatives exhibited promising biological activity, they also showed varying levels of cytotoxicity towards human cell lines. This highlights the necessity for careful evaluation during drug development to balance efficacy and safety .

The mechanism by which this compound exerts its biological effects appears to involve modulation of receptor activity and subsequent downstream signaling pathways. For instance, activation of serotonin receptors can lead to enhanced mood and reduced anxiety, while dopamine receptor modulation may influence reward pathways .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAHFEPKESUPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934899 | |

| Record name | 1-(2-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-84-3 | |

| Record name | 2-Methoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15402-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylmethoxyphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.